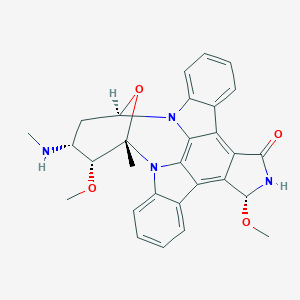

7-O-Methyl-ucn 01

Description

7-O-Methyl-UCN-01 is a semi-synthetic derivative of UCN-01 (7-hydroxystaurosporine), a staurosporine-related compound isolated from Streptomyces species . UCN-01 gained attention for its potent and selective inhibition of protein kinase C (PKC), a family of serine/threonine kinases involved in cell signaling and cancer progression . Structural modification at the C-7 position of UCN-01—specifically, the introduction of a methoxy group—yielded 7-O-Methyl-UCN-01, which demonstrated enhanced potency (3-fold) and selectivity (17-fold) for PKC compared to the parent compound . This derivative was developed to optimize the therapeutic window by reducing off-target cytotoxicity while maintaining PKC inhibitory activity.

Properties

CAS No. |

125133-74-6 |

|---|---|

Molecular Formula |

C29H28N4O4 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S,3R,4R,6R,18R)-3,18-dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C29H28N4O4/c1-29-26(35-3)16(30-2)13-19(37-29)32-17-11-7-5-9-14(17)20-22-23(28(36-4)31-27(22)34)21-15-10-6-8-12-18(15)33(29)25(21)24(20)32/h5-12,16,19,26,28,30H,13H2,1-4H3,(H,31,34)/t16-,19-,26-,28-,29+/m1/s1 |

InChI Key |

HMFXRYBLHSRYJD-XHNOEQPISA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)OC)NC)OC |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)OC)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)OC)NC)OC |

Synonyms |

7-O-methyl UCN-01 7-O-methyl-UCN 01 UCN-01-Me |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanism of Kinase Inhibition

The methyl group at C-7 alters hydrogen-bonding interactions within kinase active sites:

Structural studies reveal that the 7-O-methyl group occupies a hydrophobic pocket in PKC, reducing off-target effects seen with staurosporine .

Inhibitory Activity Against Kinases

7-O-Methyl-UCN-01 demonstrates distinct inhibition profiles:

-

PDK1 Inhibition : Reduced activity compared to UCN-01 due to the absence of the 7-hydroxyl group critical for PDK1 binding .

-

Cellular Effects : Despite strong in vitro PKC inhibition, it shows lower cytotoxicity than staurosporine, suggesting improved therapeutic potential .

Comparative Analysis of Derivatives

A screen of 7-O-alkyl derivatives highlighted structure-activity relationships:

| Derivative | PKC IC₅₀ (nM) | Selectivity (vs. Staurosporine) |

|---|---|---|

| UCN-01 | 12.5 | 1x |

| 7-O-Methyl-UCN-01 | 4.2 | 17x |

| 7-O-Ethyl-UCN-01 | 6.8 | 9x |

The β-methoxy group optimally balances steric bulk and hydrophobicity for PKC binding .

Stability and Demethylation Reactions

Under acidic conditions (e.g., BBr₃ in CH₂Cl₂), 7-O-Methyl-UCN-01 undergoes demethylation to regenerate UCN-01. This reaction is critical for structure-activity studies but is minimized in physiological environments .

This compound’s design exemplifies how targeted alkylation at strategic positions can refine kinase inhibitor selectivity and efficacy, offering a template for future anticancer drug development.

Comparison with Similar Compounds

Comparison with Parent Compound UCN-01

7-O-Methyl-UCN-01 shares UCN-01’s core structure but exhibits distinct pharmacological properties due to the C-7 methoxy substitution:

- Potency : 7-O-Methyl-UCN-01 is 3-fold more potent than UCN-01 in PKC inhibition .

- Selectivity: It shows 17-fold greater selectivity for PKC over other kinases, attributed to reduced interaction with non-PKC targets .

- Cytotoxicity : While UCN-01 itself has lower cytotoxicity than staurosporine, 7-O-Methyl-UCN-01’s cellular toxicity profile remains understudied. However, its enhanced selectivity suggests reduced off-target effects .

Table 1: Key Differences Between UCN-01 and 7-O-Methyl-UCN-01

| Property | UCN-01 | 7-O-Methyl-UCN-01 |

|---|---|---|

| PKC Inhibition (IC₅₀) | ~30 nM (Ca²⁺-dependent) | ~10 nM (extrapolated)* |

| Selectivity Ratio† | 15–20 | 255–340 |

| Structural Feature | C-7 hydroxyl | C-7 methoxy |

*Based on 3-fold potency increase described in .

†Selectivity ratio = (IC₅₀ for Ca²⁺-independent PKC) / (IC₅₀ for Ca²⁺-dependent PKC).

Comparison with Staurosporine

Staurosporine, a pan-kinase inhibitor, is less selective than 7-O-Methyl-UCN-01:

- PKC Inhibition : Staurosporine inhibits Ca²⁺-dependent PKC isozymes (α, β, γ) with IC₅₀ values of 49–65 nM, comparable to UCN-01 but higher than 7-O-Methyl-UCN-01 . However, it also strongly inhibits Ca²⁺-independent PKC-δ (IC₅₀ = 325 nM) and PKC-ε (IC₅₀ = 160 nM), reducing its selectivity .

- Cytotoxicity : Staurosporine’s broad kinase inhibition correlates with high cytotoxicity, whereas 7-O-Methyl-UCN-01’s structural modifications aim to mitigate this issue .

Table 2: PKC Isozyme Inhibition Profiles

| Compound | PKC-α (nM) | PKC-β (nM) | PKC-γ (nM) | PKC-δ (nM) | PKC-ε (nM) |

|---|---|---|---|---|---|

| Staurosporine | 58 | 65 | 49 | 325 | 160 |

| UCN-01 | 29 | 34 | 30 | 530 | 590 |

| 7-O-Methyl-UCN-01* | ~10 | ~11 | ~10 | ~9,010 | ~10,030 |

| UCN-02 | 530 | 700 | 385 | 2,800 | 1,200 |

*Calculated based on ’s 3-fold potency and 17-fold selectivity claims.

Comparison with UCN-02

UCN-02, the diastereomer of UCN-01, exhibits markedly reduced potency and selectivity:

- PKC Inhibition : UCN-02’s IC₅₀ values for Ca²⁺-dependent PKC isozymes (385–700 nM) are 10–20-fold higher than those of UCN-01, and it poorly inhibits Ca²⁺-independent isoforms (IC₅₀ = 1,200–2,800 nM) .

- Structural Basis : The stereochemical difference at C-7 drastically alters binding affinity, underscoring 7-O-Methyl-UCN-01’s superiority as a selective PKC inhibitor .

Comparison with GF 109203X

GF 109203X, a bisindolylmaleimide PKC inhibitor, highlights 7-O-Methyl-UCN-01’s unique mechanism:

- Cellular Effects : GF 109203X inhibits PKC (IC₅₀ = 3.6–5.0 µM in cells) but fails to induce apoptosis or activate cyclin-dependent kinases (CDKs), unlike UCN-01 and its derivatives .

- Mechanistic Divergence : 7-O-Methyl-UCN-01’s pro-apoptotic effects (via CDK1/2 activation) suggest additional targets beyond PKC, a feature absent in GF 109203X .

Selectivity Across PKC Isozymes

7-O-Methyl-UCN-01 preferentially inhibits Ca²⁺-dependent PKC isozymes (α, β, γ), with minimal activity against Ca²⁺-independent isoforms (δ, ε) or atypical PKC-ζ . This contrasts with staurosporine, which broadly targets all PKC classes. The derivative’s selectivity is critical for minimizing off-target effects in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the reproducible preparation of 7-O-Methyl-ucn 01, and how can reaction efficiency be quantified?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using fractional factorial design to assess variable interactions. Quantify efficiency via yield (gravimetric analysis), purity (HPLC with UV detection at 254 nm), and stereochemical fidelity (chiral column chromatography). Validate intermediates using -NMR and -NMR, comparing spectral data to reference libraries . Report detailed procedures, including inert atmosphere requirements and purification steps (e.g., recrystallization solvents), to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 7-O-Methyl-ucn 01, and how should conflicting spectral interpretations be addressed?

- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and IR spectroscopy for functional group analysis. For structural elucidation, combine 2D-NMR (e.g., COSY, HSQC) with X-ray crystallography. Resolve spectral conflicts by cross-referencing data with synthetic intermediates or analogs, and validate using computational tools (e.g., density functional theory for NMR chemical shift prediction) . Document solvent effects and instrument calibration protocols to minimize variability .

Q. How should researchers design dose-response experiments to evaluate the baseline bioactivity of 7-O-Methyl-ucn 01 in vitro?

- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) with triplicate measurements. Include positive controls (e.g., known inhibitors) and vehicle controls. Calculate IC/EC values using nonlinear regression (e.g., four-parameter logistic model). Validate assay robustness via Z’-factor analysis (>0.5 indicates high reliability). Report cell line provenance, passage number, and culture conditions to contextualize results .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for 7-O-Methyl-ucn 01 across different biological systems?

- Methodological Answer : Conduct comparative proteomic or transcriptomic profiling to identify context-dependent targets. Use CRISPR-Cas9 knockout models to validate candidate pathways. Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding affinity measurements. Perform meta-analyses of published data to isolate confounding variables (e.g., cell viability thresholds, assay endpoints) .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance the pharmacological profile of 7-O-Methyl-ucn 01 derivatives?

- Methodological Answer : Design a focused library of analogs with systematic modifications (e.g., methyl group positioning, halogen substitutions). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with bioactivity. Validate predictions via in silico docking (e.g., AutoDock Vina) against crystallized target proteins. Prioritize compounds with improved LogP (calculated via HPLC retention time) and metabolic stability (e.g., microsomal half-life assays) .

Q. What computational approaches are most effective for predicting the pharmacokinetic properties of 7-O-Methyl-ucn 01, and how are these models experimentally validated?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus, integrating parameters such as solubility (shake-flask method), permeability (Caco-2 assays), and plasma protein binding (ultrafiltration). Validate predictions via in vivo studies in rodent models, measuring AUC and clearance rates. Cross-validate with in vitro-in vivo extrapolation (IVIVE) techniques .

Q. How should researchers design experiments to assess off-target effects of 7-O-Methyl-ucn 01 while minimizing false positives?

- Methodological Answer : Use high-content screening (HCS) with multiplexed readouts (e.g., apoptosis, mitochondrial membrane potential). Employ counter-screening assays against unrelated targets (e.g., kinase panels). Apply cheminformatic tools (e.g., PubChem BioAssay) to flag pan-assay interference compounds (PAINS). Confirm specificity via CRISPR-based gene silencing of putative off-targets .

Methodological Best Practices

- Data Presentation : Use vertical tables for spectral data (e.g., NMR shifts) and horizontal layouts for bioactivity comparisons. Avoid overcrowding figures; limit chemical structures to 2–3 per graphic .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemRxiv or Zenodo. Include error bars (SD/SEM) and statistical significance annotations (e.g., *p < 0.05) .

- Ethical Reporting : Disclose conflicts of interest and confirm compliance with institutional animal/human ethics guidelines. Use IUPAC nomenclature consistently and avoid unvalidated commercial compound identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.